2-(1-Methanesulfonylcyclopropyl)propan-2-ol
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Overview
Description
2-(1-Methanesulfonylcyclopropyl)propan-2-ol (MSCP) is an organosulfur compound with a cyclopropyl ring and a methanesulfonyl group. It is a colorless liquid with a strong odor and is soluble in water. MSCP has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Synthesis and Application in Material Science
The compound 2-(1-Methanesulfonylcyclopropyl)propan-2-ol and related derivatives have been investigated for their potential applications in material science and chemical synthesis. For instance, one study focused on the synthesis and crystal structure of a related compound, which could predict its application in fluoro-containing materials. The presence of alcoholic and phenolic hydroxyl groups suggests potential utility in the synthesis of organic fluoro-containing polymers due to their ease of deprotonation (Shi-Juan Li, Daniel Y. Shen, Chao-Zhi Zhang, 2015).
Chemical Synthesis and Reactions
In chemical synthesis, derivatives of this compound have been utilized in various reactions. For example, a method for the safe and practical sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride has been developed, showcasing the compound's utility in organic synthesis and the potential for large-scale applications without producing explosive by-products (Y. Tanabe et al., 1995).
Enzymatic and Microbial Applications
Research into the metabolic pathways involving methanesulfonyl derivatives has highlighted their role in enzymatic systems, such as in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. These studies provide insight into the biochemical utilization of sulfonate derivatives in microbial metabolism and methane biosynthesis (R. Gunsalus, J. A. Romesser, R. Wolfe, 1978).
Liquid Crystal and Phase Behavior Studies
The thermotropic liquid crystal properties of various alkylammonium alkanesulfonates have been explored, with findings indicating that methanesulfonates form smectic A phases under certain conditions. This research contributes to the understanding of phase behavior in liquid crystals and the design of new materials with specific optical and electronic properties (Y. Matsunaga, K. Nishida, 1988).
properties
IUPAC Name |
2-(1-methylsulfonylcyclopropyl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-6(2,8)7(4-5-7)11(3,9)10/h8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLDZBJCHOTBQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CC1)S(=O)(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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